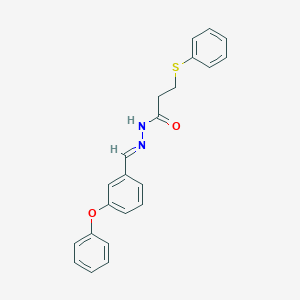
N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide, also known as DMQD, is a chemical compound with potential applications in scientific research. DMQD belongs to the class of hydrazones and is synthesized through a condensation reaction between 2,5-dimethoxybenzaldehyde and 2,8-dimethylquinoline-3-carbohydrazide.
Wirkmechanismus
The mechanism of action of N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins through the formation of covalent bonds. N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been shown to form covalent bonds with the active site of tyrosinase, thereby inhibiting its activity. It has also been shown to inhibit the activity of various cancer-related proteins such as AKT and mTOR.
Biochemical and Physiological Effects:
N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress. N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has also been shown to inhibit the proliferation of cancer cells in vitro and to induce apoptosis, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has several advantages for lab experiments, including its ease of synthesis and high purity. It is also relatively stable and can be stored for extended periods without degradation. However, N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Care should be taken when handling N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide, and appropriate safety measures should be implemented.
Zukünftige Richtungen
N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has several potential future directions for scientific research. It could be further studied for its potential applications in cancer therapy, as well as for its anti-inflammatory and antioxidant properties. N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide could also be modified to improve its solubility and reduce its toxicity, making it a more viable candidate for therapeutic use. Additionally, N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide could be used as a starting material for the synthesis of other hydrazone compounds with potential therapeutic applications.
Conclusion:
In conclusion, N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is a promising chemical compound with potential applications in scientific research. Its ease of synthesis, high purity, and ability to inhibit the activity of enzymes and proteins make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide.
Synthesemethoden
The synthesis of N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide involves a straightforward condensation reaction between 2,5-dimethoxybenzaldehyde and 2,8-dimethylquinoline-3-carbohydrazide in the presence of a suitable catalyst. The reaction yields N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide as a yellow crystalline solid with a melting point of 234-236°C. The purity of N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide can be checked using various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. It has been shown to inhibit the activity of tyrosinase, an enzyme responsible for the production of melanin, and to inhibit the proliferation of cancer cells in vitro. N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
Produktname |
N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide |
|---|---|
Molekularformel |
C21H21N3O3 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-13-6-5-7-15-11-18(14(2)23-20(13)15)21(25)24-22-12-16-10-17(26-3)8-9-19(16)27-4/h5-12H,1-4H3,(H,24,25)/b22-12+ |
InChI-Schlüssel |
WMANHDWTVICHLF-WSDLNYQXSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=C(C=CC(=C3)OC)OC |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=C(C=CC(=C3)OC)OC |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=C(C=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(benzylsulfanyl)-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B306641.png)
![2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B306646.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B306647.png)


![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)

![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)